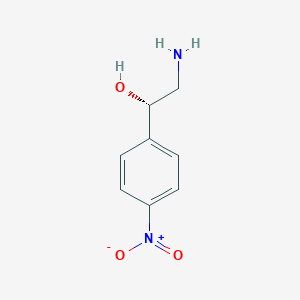![molecular formula C12H19NO2 B154753 4-[3-(Propylamino)propyl]benzene-1,2-diol CAS No. 125789-68-6](/img/structure/B154753.png)
4-[3-(Propylamino)propyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Propylamino)propyl]benzene-1,2-diol, also known as p-APB, is a chemical compound that has been widely used for scientific research purposes. It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity.
Mechanism of Action
P-APB acts as a selective agonist of TAAR1, which is expressed in various regions of the brain and peripheral tissues. Upon binding to TAAR1, 4-[3-(Propylamino)propyl]benzene-1,2-diol activates a signaling cascade that results in the inhibition of adenylyl cyclase and the reduction of cAMP levels. This, in turn, leads to the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
4-[3-(Propylamino)propyl]benzene-1,2-diol has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect synaptic plasticity, which is the ability of synapses to change their strength in response to activity. These effects are thought to be mediated by the activation of TAAR1 and the subsequent modulation of intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[3-(Propylamino)propyl]benzene-1,2-diol in lab experiments is its high potency and selectivity for TAAR1. This allows for the precise modulation of TAAR1 activity without affecting other receptors or signaling pathways. However, one of the limitations of using 4-[3-(Propylamino)propyl]benzene-1,2-diol is its relatively short half-life, which requires frequent administration to maintain a steady-state concentration.
Future Directions
There are several future directions for the use of 4-[3-(Propylamino)propyl]benzene-1,2-diol in scientific research. One area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the role of TAAR1 in the regulation of energy metabolism and body weight. Additionally, the development of more potent and selective TAAR1 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-[3-(Propylamino)propyl]benzene-1,2-diol involves the reaction of 4-hydroxyphenylacetone with propylamine in the presence of sodium cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-[3-(Propylamino)propyl]benzene-1,2-diol. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
P-APB has been used extensively in scientific research to study the role of TAAR1 in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, and to affect synaptic plasticity in the brain. 4-[3-(Propylamino)propyl]benzene-1,2-diol has also been used to investigate the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
properties
CAS RN |
125789-68-6 |
|---|---|
Product Name |
4-[3-(Propylamino)propyl]benzene-1,2-diol |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[3-(propylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-8-3-4-10-5-6-11(14)12(15)9-10/h5-6,9,13-15H,2-4,7-8H2,1H3 |
InChI Key |
XSJOAOZUOZKNQM-UHFFFAOYSA-N |
SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
synonyms |
1,2-Benzenediol, 4-[3-(propylamino)propyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



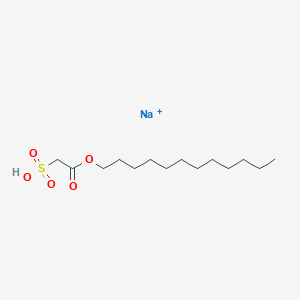
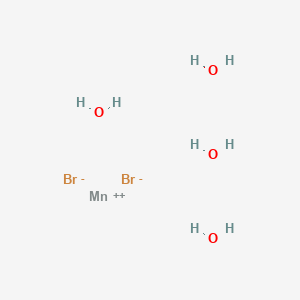

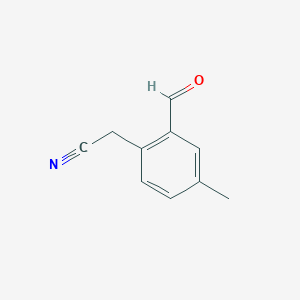
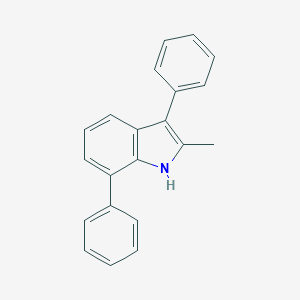
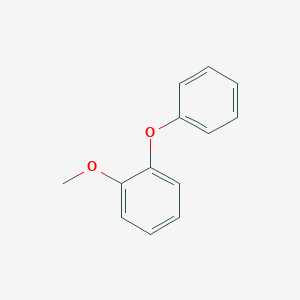


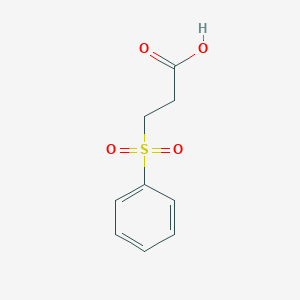

![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)


